molecular formula C15H9FN2O3 B1667667 Ataluren CAS No. 775304-57-9

Ataluren

Cat. No. B1667667
Key on ui cas rn: 775304-57-9
M. Wt: 284.24 g/mol
InChI Key: OOUGLTULBSNHNF-UHFFFAOYSA-N
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Patent
US07419991B2

Procedure details

To a solution of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester (60 g, 310 mmol) in anhydrous THF (200 mL) was added diisopropylethylamine (75 mL, 434 mmol) at 5° C., and then to the mixture was added 2-fluorobenzoyl chloride (48.1 mL, 403 mmol) over 20 min. The reaction mixture was stirred for 1 h at room temperature. The precipitate was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethylacetate (400 mL) and then washed with water (200 mL×2). The solvent was removed under reduced pressure and the desired product was crystallized in 60% ethylacetate in hexane to yield the desired product (81 g, 83% yield) as a white solid. 1H-NMR (CDCl3) δ 8.18 (1H), 8.03 (2H), 7.48 (2H), 7.18 (2H), 5.61 (2H), 3.82 (3H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[NH:13])[NH:11][OH:12])[CH:5]=1.C(N(C(C)C)CC)(C)C.[F:24][C:25]1[CH:33]=[CH:32][CH:31]=[CH:30][C:26]=1[C:27](Cl)=O>C1COCC1>[F:24][C:25]1[CH:33]=[CH:32][CH:31]=[CH:30][C:26]=1[C:27]1[O:12][N:11]=[C:10]([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:2])=[O:14])[N:13]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C(NO)=N)=O
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
48.1 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethylacetate (400 mL)
WASH
Type
WASH
Details
washed with water (200 mL×2)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the desired product was crystallized in 60% ethylacetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=NC(=NO1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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